Oxidanyl

Descripción general

Descripción

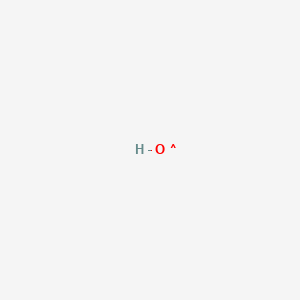

Hydroxyl is an oxygen hydride, an oxygen radical and a member of reactive oxygen species.

The univalent radical OH. Hydroxyl radical is a potent oxidizing agent.

Aplicaciones Científicas De Investigación

Oxidative Stress and Aging

The free radical theory of aging suggests that oxidants play a significant role in the aging process. Oxidants, including reactive oxygen species (ROS), are implicated in causing cellular damage, thereby contributing to the aging phenomenon. The study of oxidants and their impact on biological systems has expanded significantly, encompassing fields such as radiation biology, genetics, and molecular biology. Research indicates that managing oxidative stress might help in mitigating age-related deterioration (Beckman & Ames, 1998).

Oxidative DNA Damage

Oxidatively generated damage to nucleic acids, particularly DNA, is a critical area of study. Oxidative radicals and non-radical oxygen species can induce a variety of modifications in DNA, leading to potential cellular malfunction or diseases. Standardizing the nomenclature for oxidized DNA bases and understanding the mechanisms of DNA degradation are pivotal for research in this domain (Cadet et al., 2012).

Antioxidant Enzyme Upregulation

The monoamine oxidase B (MAO B) inhibitor, (--)Deprenyl, is known for upregulating the activities of antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT) in various body tissues. This upregulation is believed to contribute to systemic anti-aging effects and possibly extend the lifespan of experimental animals (Kitani et al., 2002).

Synthetic Antioxidant Mimics

There's significant research into creating synthetic mimics of glutathione peroxidase (GPx), a crucial antioxidant enzyme. Synthetic organoselenium compounds, like ebselen, have been shown to mimic GPx's activity, providing a protective effect against oxidative damage in both in vitro and in vivo settings. The development of these compounds could lead to new antioxidant and anti-inflammatory agents (Bhabak & Mugesh, 2010).

Oxidase-Mimicking Nanozymes

Recently, engineered nanostructures exhibiting oxidase-mimetic activity have garnered attention. These "nanozymes" are being explored for their potential biomedical applications in biosensing, antibacterial treatments, and cancer therapy. The precise tuning of their activity and understanding their catalytic mechanisms are crucial for further advancements in this field (Chong, Liu, & Ge, 2021).

Propiedades

Número CAS |

3352-57-6 |

|---|---|

Nombre del producto |

Oxidanyl |

Fórmula molecular |

HO |

Peso molecular |

17.007 g/mol |

Nombre IUPAC |

λ1-oxidane |

InChI |

InChI=1S/HO/h1H |

Clave InChI |

TUJKJAMUKRIRHC-UHFFFAOYSA-N |

SMILES |

[OH] |

SMILES canónico |

[OH] |

Sinónimos |

Hydroxyl Radical |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(Dimethylamino)ethylthio]-6,6-dimethyl-5,8-dihydropyrano[4,5]thieno[1,2-c]pyrimidin-4-amine](/img/structure/B1209673.png)

![2-(Ethylthio)-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B1209681.png)